molecular formula C8H15N4O14P3 B14761614 5-Azacytidine triphosphate

5-Azacytidine triphosphate

Cat. No.: B14761614
M. Wt: 484.14 g/mol
InChI Key: KFILMUPGQGKFKE-KVTDHHQDSA-N
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Description

5-Azacytidine triphosphate is a derivative of 5-azacytidine, a pyrimidine nucleoside analogue. It is known for its incorporation into RNA, disrupting RNA metabolism and inhibiting protein synthesis. This compound has significant implications in the field of medicine, particularly in the treatment of myelodysplastic syndromes and acute myeloid leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Azacytidine triphosphate can be synthesized from 5-azacytidine through chemical phosphorylation. The process involves the conversion of 5-azacytidine to its monophosphate form by uridine-cytidine kinase, followed by further phosphorylation to diphosphate and triphosphate forms by pyrimidine monophosphate and diphosphate kinases .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods ensure the compound’s purity and stability, which are crucial for its application in medical treatments .

Properties

Molecular Formula

C8H15N4O14P3

Molecular Weight

484.14 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C8H15N4O14P3/c9-7-10-2-12(8(15)11-7)6-5(14)4(13)3(24-6)1-23-28(19,20)26-29(21,22)25-27(16,17)18/h2-6,13-14H,1H2,(H,19,20)(H,21,22)(H2,9,11,15)(H2,16,17,18)/t3-,4-,5-,6-/m1/s1

InChI Key

KFILMUPGQGKFKE-KVTDHHQDSA-N

Isomeric SMILES

C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Origin of Product

United States

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